molecular formula C28H30Cl2N2O3 B12014819 1-(2-Decanoylcarbohydrazonoyl)-2-naphthyl 2,4-dichlorobenzoate CAS No. 769153-30-2

1-(2-Decanoylcarbohydrazonoyl)-2-naphthyl 2,4-dichlorobenzoate

Cat. No.: B12014819
CAS No.: 769153-30-2
M. Wt: 513.5 g/mol
InChI Key: OWUJXLCISJSIAE-ZCTHSVRISA-N
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Description

1-(2-Decanoylcarbohydrazonoyl)-2-naphthyl 2,4-dichlorobenzoate is a complex organic compound with potential applications in various scientific fields. It is characterized by its unique molecular structure, which includes a naphthyl group, a decanoylcarbohydrazonoyl moiety, and a dichlorobenzoate group. This compound is of interest due to its potential reactivity and applications in synthetic chemistry and biological research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-Decanoylcarbohydrazonoyl)-2-naphthyl 2,4-dichlorobenzoate typically involves multiple steps, starting with the preparation of the individual components. The decanoylcarbohydrazonoyl group can be synthesized through the reaction of decanoic acid with carbohydrazide under acidic conditions. The naphthyl group is introduced through a coupling reaction with 2-naphthol. Finally, the dichlorobenzoate group is attached via esterification with 2,4-dichlorobenzoic acid.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

1-(2-Decanoylcarbohydrazonoyl)-2-naphthyl 2,4-dichlorobenzoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can yield hydrazine derivatives.

    Substitution: The dichlorobenzoate group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce hydrazine derivatives.

Scientific Research Applications

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: The compound may have potential as a biochemical probe or inhibitor in enzymatic studies.

    Medicine: Research into its pharmacological properties could reveal potential therapeutic applications.

    Industry: It may be used in the development of new materials or as an intermediate in chemical manufacturing.

Mechanism of Action

The mechanism of action of 1-(2-Decanoylcarbohydrazonoyl)-2-naphthyl 2,4-dichlorobenzoate involves its interaction with specific molecular targets. The decanoylcarbohydrazonoyl group may interact with enzymes or receptors, modulating their activity. The naphthyl and dichlorobenzoate groups can influence the compound’s binding affinity and specificity, affecting its overall biological activity.

Comparison with Similar Compounds

Similar Compounds

  • 4-(2-Decanoylcarbohydrazonoyl)-2-ethoxyphenyl 2,4-dichlorobenzoate
  • 3-(2-Decanoylcarbohydrazonoyl)phenyl 2,4-dichlorobenzoate

Uniqueness

1-(2-Decanoylcarbohydrazonoyl)-2-naphthyl 2,4-dichlorobenzoate is unique due to the presence of the naphthyl group, which can confer distinct chemical and biological properties compared to similar compounds with different aromatic groups. This uniqueness can be leveraged in designing specific applications and studying its interactions in various contexts.

Properties

CAS No.

769153-30-2

Molecular Formula

C28H30Cl2N2O3

Molecular Weight

513.5 g/mol

IUPAC Name

[1-[(E)-(decanoylhydrazinylidene)methyl]naphthalen-2-yl] 2,4-dichlorobenzoate

InChI

InChI=1S/C28H30Cl2N2O3/c1-2-3-4-5-6-7-8-13-27(33)32-31-19-24-22-12-10-9-11-20(22)14-17-26(24)35-28(34)23-16-15-21(29)18-25(23)30/h9-12,14-19H,2-8,13H2,1H3,(H,32,33)/b31-19+

InChI Key

OWUJXLCISJSIAE-ZCTHSVRISA-N

Isomeric SMILES

CCCCCCCCCC(=O)N/N=C/C1=C(C=CC2=CC=CC=C21)OC(=O)C3=C(C=C(C=C3)Cl)Cl

Canonical SMILES

CCCCCCCCCC(=O)NN=CC1=C(C=CC2=CC=CC=C21)OC(=O)C3=C(C=C(C=C3)Cl)Cl

Origin of Product

United States

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